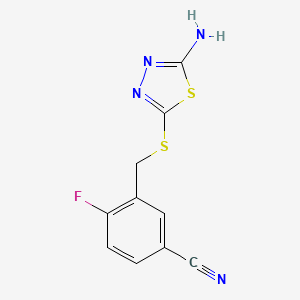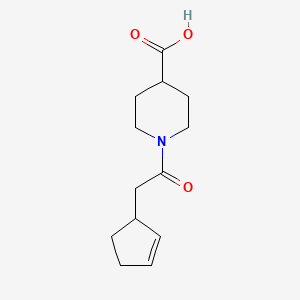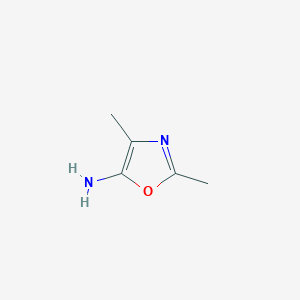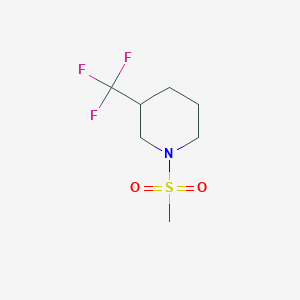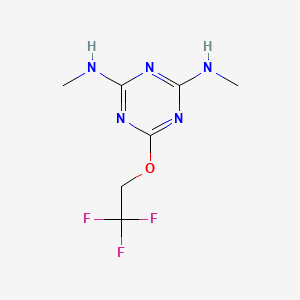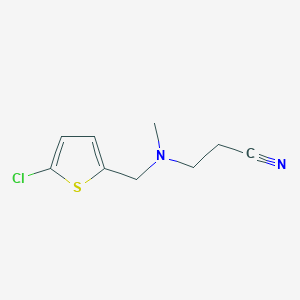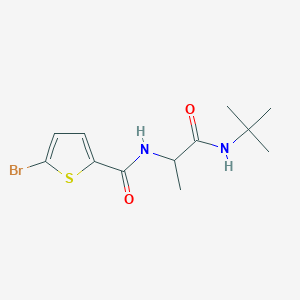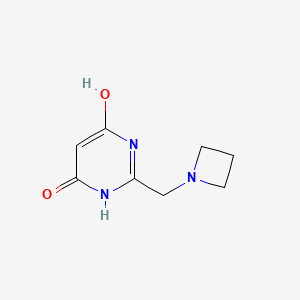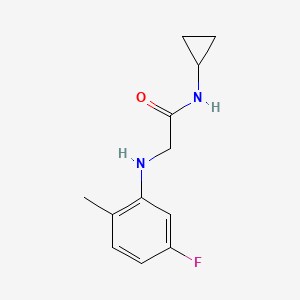
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to an acetamide moiety, with a 5-fluoro-2-methylphenyl group as a substituent. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide typically involves the following steps:
Amidation: The acetamide moiety is introduced via amidation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution: The 5-fluoro-2-methylphenyl group is incorporated through nucleophilic aromatic substitution reactions, using appropriate fluorinated aromatic compounds and nucleophiles.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)acetamide can be compared with other similar compounds, such as:
n-Cyclopropyl-2-((5-fluoro-2-phenyl)amino)acetamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
n-Cyclopropyl-2-((5-chloro-2-methylphenyl)amino)acetamide: The presence of a chlorine atom instead of a fluorine atom can lead to differences in reactivity and biological activity.
n-Cyclopropyl-2-((5-fluoro-2-methylphenyl)amino)propionamide: The propionamide analog has a longer carbon chain, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-(5-fluoro-2-methylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-3-9(13)6-11(8)14-7-12(16)15-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
LDPFFFQDMFTYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


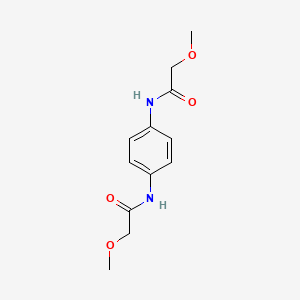
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
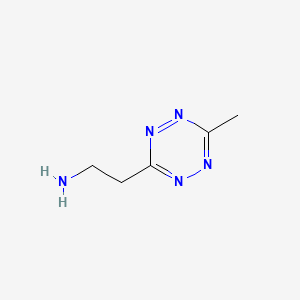
![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
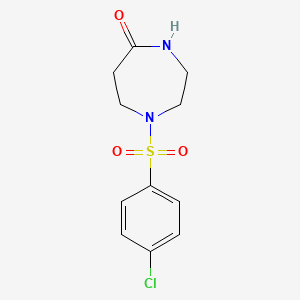
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
